molecular formula C17H15ClN4O B4988197 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B4988197
M. Wt: 326.8 g/mol
InChI Key: DCDVGNRKEDFTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CRF1 Antagonist and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with the CRF1 receptor. By binding to this receptor, it can block the binding of corticotrophin-releasing factor (CRF), which is a hormone that is released in response to stress. This, in turn, can reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one can have several biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as to reduce the release of stress hormones such as cortisol. Additionally, it has been shown to have an antidepressant-like effect in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its high affinity for the CRF1 receptor, which makes it a potent and selective antagonist. However, one limitation is that it can be difficult to synthesize, which can limit its availability for use in experiments.

Future Directions

There are several future directions for research involving 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is its potential as a treatment for anxiety and depression in humans. Additionally, it could be studied for its potential to modulate the immune system, as there is evidence that the CRF1 receptor is involved in immune function. Finally, it could be studied for its potential to modulate the activity of the HPA axis in conditions such as post-traumatic stress disorder.

Synthesis Methods

The synthesis of 6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves several steps, including the preparation of starting materials, the formation of intermediates, and the final product. The most common method for synthesizing this compound is through a reaction between 3-chlorophenyl isocyanate and 1-pyrrolidin-2-ylmethylamine followed by cyclization using a base.

Scientific Research Applications

6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the corticotrophin-releasing factor 1 (CRF1) receptor, which is involved in the regulation of stress response, anxiety, and depression. As such, this compound has been studied as a potential treatment for these conditions.

properties

IUPAC Name

6-(3-chlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-12-4-3-5-13(10-12)22-9-6-15-14(16(22)23)11-19-17(20-15)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDVGNRKEDFTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.